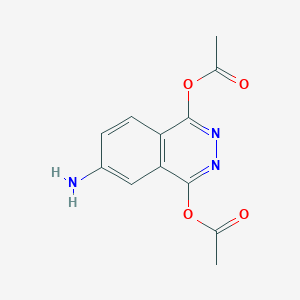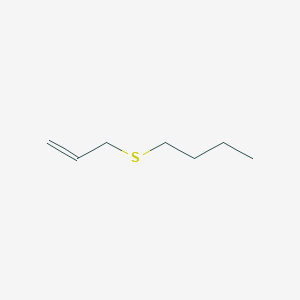
Allyl butyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl butyl sulfide is an organosulfur compound characterized by the presence of an allyl group (CH2=CH-CH2-) and a butyl group (C4H9-) attached to a sulfur atom. This compound is known for its distinctive odor and is found in various natural sources, including garlic and other Allium species. It is used in flavoring, fragrance, and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allyl butyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound and sodium chloride as a byproduct .
Another method involves the one-pot synthesis from sulfinate esters and allylsilanes through reduction of alkoxysulfonium intermediates. This method is efficient and leaves various functional groups unreacted .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent- and catalyst-free conditions have also been developed for the preparation of sulfides, including this compound, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl butyl sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.
Substitution: The allyl group in this compound can participate in substitution reactions, such as allylic substitution, where the allyl group is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl chloride, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted allyl compounds.
Applications De Recherche Scientifique
Allyl butyl sulfide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of sulfur-containing compounds.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in relation to its presence in garlic and other Allium species.
Industry: Used in the flavor and fragrance industry due to its distinctive odor.
Mécanisme D'action
The mechanism of action of allyl butyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate oxidative stress and influence the activity of enzymes involved in detoxification processes. The compound’s effects are often attributed to its ability to generate reactive sulfur species, which can interact with cellular components and alter their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Allyl methyl sulfide
- Diallyl sulfide
- Allyl propyl sulfide
Comparison
Allyl butyl sulfide is unique due to its specific combination of an allyl group and a butyl group attached to sulfur. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, allyl methyl sulfide has a shorter carbon chain, which affects its volatility and odor profile. Diallyl sulfide, with two allyl groups, exhibits different reactivity and biological activities .
Propriétés
Numéro CAS |
5399-19-9 |
|---|---|
Formule moléculaire |
C7H14S |
Poids moléculaire |
130.25 g/mol |
Nom IUPAC |
1-prop-2-enylsulfanylbutane |
InChI |
InChI=1S/C7H14S/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 |
Clé InChI |
HXMYUSWENPCWFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


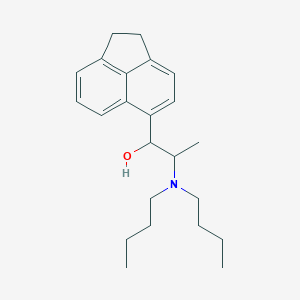
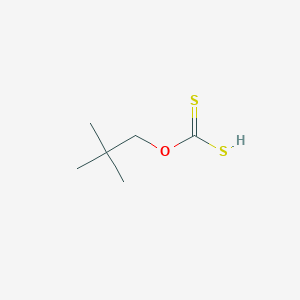
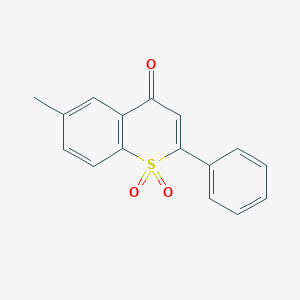
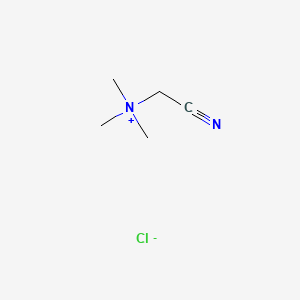

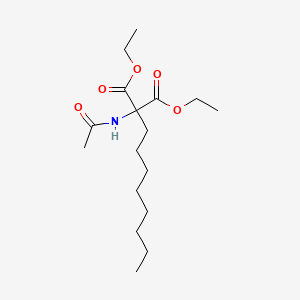
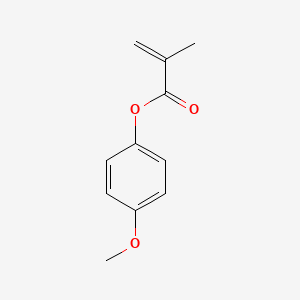
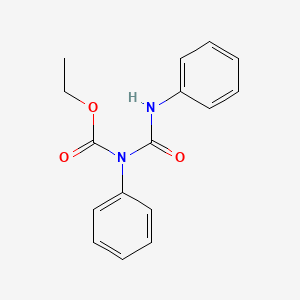



![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

